molecular formula C10H16N4O B11755089 1-(1-Methylpyrazol-4-yl)-2-piperazin-1-yl-ethanone

1-(1-Methylpyrazol-4-yl)-2-piperazin-1-yl-ethanone

Cat. No.: B11755089
M. Wt: 208.26 g/mol
InChI Key: IXRUEKHNOQJXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methylpyrazol-4-yl)-2-piperazin-1-yl-ethanone is a chemical compound that features a pyrazole ring substituted with a methyl group at the 1-position and a piperazine ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpyrazol-4-yl)-2-piperazin-1-yl-ethanone typically involves the reaction of 1-methylpyrazole with 2-chloroacetylpiperazine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpyrazol-4-yl)-2-piperazin-1-yl-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives where the carbonyl group is reduced.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(1-Methylpyrazol-4-yl)-2-piperazin-1-yl-ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Methylpyrazol-4-yl)-2-piperazin-1-yl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar structure with a morpholine ring instead of a piperazine ring.

    4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: Contains a piperidine ring instead of a piperazine ring.

    3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone: Features a morpholine ring and additional substituents.

Uniqueness

1-(1-Methylpyrazol-4-yl)-2-piperazin-1-yl-ethanone is unique due to its specific combination of a pyrazole ring with a piperazine ring and an ethanone moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)-2-piperazin-1-ylethanone

InChI

InChI=1S/C10H16N4O/c1-13-7-9(6-12-13)10(15)8-14-4-2-11-3-5-14/h6-7,11H,2-5,8H2,1H3

InChI Key

IXRUEKHNOQJXNA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)CN2CCNCC2

Origin of Product

United States

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